molecular formula C16H9BrClFN2O2 B2432429 (2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314026-00-1

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2432429
CAS No.: 314026-00-1
M. Wt: 395.61
InChI Key: HRGGIXDSXBVANT-PGMHBOJBSA-N
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Description

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9BrClFN2O2 and its molecular weight is 395.61. The purity is usually 95%.
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Scientific Research Applications

Spectral Linearity in Derivative Synthesis

Some derivatives of 6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide, such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide, have been synthesized using solvent-free methods. These derivatives exhibit spectral linearity, with the spectral data correlating with Hammett substituent constants, F, and R parameters. This suggests their potential in various chemical and pharmaceutical applications due to the ease of synthesis and predictability of their properties (Thirunarayanan & Sekar, 2013).

Antimalarial Potential

Bromo-benzothiophene carboxamide derivatives, related to 6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. This enzyme is crucial in the lifecycle of the malaria-causing Plasmodium parasite. These derivatives have shown promise in both in vitro and in vivo studies as potential antimalarial agents (Banerjee et al., 2011).

Potential Inhibitors for DNA Intercalation

Some derivatives, such as N‐(3‐dimethylaminopropyl) naphtho [2, 1‐b] thiophene‐4‐carboxamide, have shown the ability to bind to DNA via intercalation. This interaction is significant in the study of drugs that can modulate DNA activity, potentially leading to applications in cancer therapy or genetic research (Hopkins et al., 1991).

Role in Synthesis of Biologically Active Compounds

The structure of 6-Bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide and its derivatives are instrumental in the synthesis of various biologically active compounds. This includes the synthesis of fluoro-naphthoic acids and other complex molecules, which are significant in medicinal chemistry for the development of new drugs (Tagat et al., 2002).

Applications in Immunomodulation

Derivatives of this compound have been evaluated for their potential as immunomodulators, particularly in the treatment of viral infections. This research area is crucial for developing new therapeutic strategies against various viral diseases (Sidwell et al., 1990).

Properties

IUPAC Name

6-bromo-2-(3-chloro-4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClFN2O2/c17-9-1-4-14-8(5-9)6-11(15(20)22)16(23-14)21-10-2-3-13(19)12(18)7-10/h1-7H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGGIXDSXBVANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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